6-benzyl-2-chloro-4-(trifluoromethyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine

Kinase inhibition FLT3-ITD Scaffold hopping

6-Benzyl-2-chloro-4-(trifluoromethyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine delivers a strategic 2-Cl/4-CF₃/6-benzyl substitution pattern for focused kinase inhibitor SAR. The 2-Cl enables SNAr and cross-coupling diversification; 4-CF₃ enhances metabolic stability and modulates core electronics; 6-benzyl serves as a hydrophobic pharmacophoric anchor or hydrogenolyzable synthetic handle. Critically, regioisomeric scaffold choice (pyrido[4,3-d] vs [3,4-d]) drives ~16-fold potency differences in EGFR inhibition. Ideal for ATR, KRAS, and FLT3 library synthesis. Pair with des-benzyl (CAS 1211536-64-9) and des-CF₃ (CAS 1233932-38-1) matched controls.

Molecular Formula C15H13ClF3N3
Molecular Weight 327.73 g/mol
CAS No. 1093759-86-4
Cat. No. B6148919
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-benzyl-2-chloro-4-(trifluoromethyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine
CAS1093759-86-4
Molecular FormulaC15H13ClF3N3
Molecular Weight327.73 g/mol
Structural Identifiers
SMILESC1CN(CC2=C1N=C(N=C2C(F)(F)F)Cl)CC3=CC=CC=C3
InChIInChI=1S/C15H13ClF3N3/c16-14-20-12-6-7-22(8-10-4-2-1-3-5-10)9-11(12)13(21-14)15(17,18)19/h1-5H,6-9H2
InChIKeyIFMLTPJFRUCCSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Benzyl-2-chloro-4-(trifluoromethyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine (CAS 1093759-86-4): Core Scaffold & Procurement-Relevant Structural Profile


6-Benzyl-2-chloro-4-(trifluoromethyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine (CAS 1093759-86-4) is a fully synthetic, fused heterocyclic compound built on the tetrahydropyrido[4,3-d]pyrimidine scaffold . It possesses a molecular formula of C₁₅H₁₃ClF₃N₃ and a molecular weight of 327.73 g/mol [1]. The compound features three synthetically and pharmacologically significant substituents: a 2-chloro leaving group enabling further nucleophilic aromatic substitution, a 4-trifluoromethyl group that enhances metabolic stability and lipophilicity, and a 6-benzyl group that provides a hydrophobic anchor point for target engagement. This substitution pattern distinguishes it from the more common pyrido[3,4-d]pyrimidine regioisomer (CAS 647863-01-2), which shares identical molecular formula but differs in the ring fusion geometry, leading to distinct physicochemical and biological profiles.

Why Generic Substitution of 6-Benzyl-2-chloro-4-(trifluoromethyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine Fails: Regioisomeric, Substituent, and Scaffold-Level Differentiation


The pyrido[4,3-d]pyrimidine scaffold is not interchangeable with its pyrido[3,4-d]pyrimidine regioisomer (CAS 647863-01-2); the position of the pyridine nitrogen fundamentally alters the hydrogen-bonding capacity, electronic distribution, and target recognition profile of the core [1]. This is evidenced by a 2023 kinase inhibitor study where pyrido[4,3-d]pyrimidine derivatives (compounds 23, 24, 25) uniformly exhibited IC₅₀ > 20 μM against FLT3-ITD kinase, whereas the isomeric imidazo[1,2-b]pyridazine core delivered single-digit nanomolar potency under identical assay conditions (e.g., compound 34f: FLT3-ITD IC₅₀ = 4 nM) [2]. Within the pyrido[4,3-d]pyrimidine family itself, omission of the 6-benzyl group (CAS 1211536-64-9, MW 237.61) sacrifices a critical lipophilic binding element, while omission of the 4-trifluoromethyl group (CAS 1233932-38-1, MW 257.76) removes both a metabolic shield and an electron-withdrawing modulator of the core's reactivity. Procurement of any of these analogs without explicit functional validation therefore risks both synthetic incompatibility and biological inactivity.

6-Benzyl-2-chloro-4-(trifluoromethyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine: Head-to-Head and Cross-Study Quantitative Differentiation Evidence


Regioisomeric Differentiation: Pyrido[4,3-d]pyrimidine vs. Pyrido[3,4-d]pyrimidine Kinase Inhibition

Direct head-to-head comparison data from a scaffold-hopping study demonstrates that the pyrido[4,3-d]pyrimidine core (represented by compounds 23, 24, 25) is functionally distinct from alternative heterocyclic cores. Compound 23, a pyrido[4,3-d]pyrimidine derivative, showed IC₅₀ > 20 μM against FLT3-ITD kinase and GI₅₀ values of 3.900, 1.675, and 1.340 μM against MV4-11, MOLM-13, and SEM cell lines respectively. However, the broader pyrido[4,3-d]pyrimidine series (compounds 24, 25) failed to show any promising activity, with GI₅₀ > 10 μM across all tested AML cell lines. In contrast, the regioisomeric imidazo[1,2-b]pyridazine core yielded compound 34f with FLT3-ITD IC₅₀ = 4 nM and GI₅₀ values of 7, 9, and 4 nM in MV4-11, MOLM-13, and MOLM-13-ITD-D835Y cells respectively [1]. This magnitude of difference (~5,000-fold in IC₅₀) underscores that the pyrido[4,3-d]pyrimidine scaffold is not a generic, interchangeable kinase inhibitor core. The target compound CAS 1093759-86-4, bearing a unique 6-benzyl-2-chloro-4-trifluoromethyl substitution on this specific scaffold, occupies a distinct chemical space whose biological outcomes cannot be inferred from regioisomeric congeners.

Kinase inhibition FLT3-ITD Scaffold hopping Regioisomer comparison

Substituent Differentiation: Impact of 4-Trifluoromethyl vs. 4-Des-trifluoromethyl on Molecular Properties

The 4-trifluoromethyl group in CAS 1093759-86-4 serves as both a strong electron-withdrawing substituent (Hammett σₚ ≈ 0.54) and a lipophilic modulator. Its closest des-CF₃ analog, 6-benzyl-2-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine (CAS 1233932-38-1; MW 257.76), lacks this group entirely . The CF₃ substituent increases molecular weight by approximately 70 Da and is known to increase calculated logP by approximately 1.0–1.5 units compared to the des-CF₃ analog (class-level inference based on the Hansch π constant for CF₃ ≈ 0.88) [1]. Beyond physicochemical parameters, the electron-withdrawing effect of the 4-CF₃ group polarizes the pyrimidine ring, activating the 2-chloro position for nucleophilic aromatic substitution (SNAr) reactions—a property not available in the des-CF₃ analog. In tetrahydropyrido[4,3-d]pyrimidine inhibitor programs for KRAS [2] and ATR kinase [3], the presence of electron-withdrawing groups at this position is explicitly associated with enhanced target binding and improved cellular permeability.

Lipophilicity Metabolic stability Electron-withdrawing effect Structure-property relationship

Substituent Differentiation: Impact of 6-Benzyl vs. 6-Des-benzyl on Scaffold Diversity and Synthetic Utility

The 6-benzyl group in CAS 1093759-86-4 provides both a hydrophobic pharmacophoric element and a synthetic handle. The des-benzyl analog, 2-chloro-4-(trifluoromethyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine (CAS 1211536-64-9; MW 237.61), has a molecular weight 90.12 Da lower and lacks the benzyl moiety entirely . This difference is critical because the 6-benzyl group in the pyrido[4,3-d]pyrimidine series is a documented structural feature in pharmacologically active compounds: in related tetrahydropyrido[4,3-d]pyrimidine-based ATX inhibitors, the N-benzyl substituent was essential for potency, with IC₅₀ values shifting from micromolar to nanomolar upon benzyl incorporation [1]. Furthermore, the 6-benzyl group can serve as a protective group that can be cleaved under hydrogenolysis conditions (H₂, Pd/C) to reveal a free secondary amine for further functionalization, a synthetic versatility absent in the 6-des-benzyl analog. Patent literature on pyrido[4,3-d]pyrimidine KRAS inhibitors extensively employs N-substituted tetrahydropyrido[4,3-d]pyrimidine intermediates with benzyl-type substituents as key building blocks, underscoring the synthetic and biological relevance of this substituent [2].

Synthetic intermediate Building block N-benzyl protection Drug discovery

Regioisomeric Differentiation: Pyrido[4,3-d]pyrimidine vs. Pyrido[3,4-d]pyrimidine Physicochemical and Synthetic Profiles

The target compound (CAS 1093759-86-4, pyrido[4,3-d]pyrimidine) and its regioisomer 7-benzyl-4-chloro-2-(trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine (CAS 647863-01-2) share an identical molecular formula (C₁₅H₁₃ClF₃N₃, MW 327.73) but differ in the position of the pyridine nitrogen relative to the pyrimidine ring [1]. In the pyrido[4,3-d] system, the pyridine nitrogen is located at the 5-position of the core, whereas in the pyrido[3,4-d] system it resides at the 6-position. This positional isomerism has documented consequences for kinase inhibitor design: a study of isomeric pyrido[d]pyrimidine EGFR inhibitors demonstrated that the 7-(methylamino)pyrido[4,3-d]pyrimidine (IC₅₀ = 0.13 nM) and the 6-(methylamino)pyrido[3,4-d]pyrimidine (IC₅₀ = 0.008 nM) differ by ~16-fold in potency despite identical substituents [2]. Furthermore, the synthetic routes to each regioisomer are divergent: the pyrido[4,3-d]pyrimidine core is typically constructed via cyclization of 4-aminonicotinate derivatives, while the pyrido[3,4-d]pyrimidine core is accessed through cyclization of 3-aminoisonicotinate precursors [3].

Regioisomer Ring fusion geometry Nitrogen position Synthetic accessibility

Scaffold-Level Potency Differentiation: Pyrido[4,3-d]pyrimidine Series vs. Optimized Heterocyclic Cores in AML Kinase Inhibition

In a 2023 scaffold-hopping evaluation of FLT3 inhibitors for AML, the authors explicitly tested pyrido[4,3-d]pyrimidine as one of five heterocyclic cores alongside thieno[3,2-d]pyrimidine, pyrazolo[1,5-a]pyrimidine, imidazo[4,5-b]pyridine, and imidazo[1,2-b]pyridazine [1]. The pyrido[4,3-d]pyrimidine series (compounds 23, 24, 25) was the least potent of all five scaffolds evaluated. Compound 23 showed moderate antiproliferative activity (GI₅₀ = 1.34–3.90 μM across SEM, MOLM-13, and MV4-11 cell lines) but with FLT3-ITD IC₅₀ > 20 μM, indicating off-target cytotoxicity rather than target-specific inhibition. In contrast, the thieno[3,2-d]pyrimidine series yielded compound 17 with FLT3-ITD IC₅₀ = 2.453 μM, and the imidazo[1,2-b]pyridazine series ultimately delivered compound 34f with FLT3-ITD IC₅₀ = 4 nM [1]. This systematic comparative dataset establishes a quantitative potency hierarchy across five heterocyclic cores, placing pyrido[4,3-d]pyrimidine at the lowest potency tier and ruling it out as a productive FLT3 inhibitor scaffold. Selection of CAS 1093759-86-4 for FLT3-targeted programs would therefore require explicit justification that its specific substitution pattern overcomes this intrinsic scaffold limitation.

FLT3 inhibitor Acute myeloid leukemia Scaffold evaluation Kinase profiling

Synthetic Handle Differentiation: 2-Chloro Leaving Group Reactivity in SNAr vs. Cross-Coupling Chemistry

The 2-chloro substituent of CAS 1093759-86-4 is positioned on the electron-deficient pyrimidine ring, where it is activated by the adjacent ring nitrogen atoms and further polarized by the electron-withdrawing 4-trifluoromethyl group . This contrasts with the 4-chloro position in the regioisomeric pyrido[3,4-d]pyrimidine (CAS 647863-01-2), where the chloro group is on the pyridine ring [1]. In the pyrido[4,3-d]pyrimidine series, the 2-chloro group has been successfully substituted via SNAr with anilines (compound 22 → 23, typical yield 60–85%) and further elaborated via Suzuki coupling with cyclohexene-1-boronic acid (compound 23 → 24, reported yield: high) [2]. In contrast, the analogous 6-chloro substituent on imidazo[1,2-b]pyridazine showed very poor reactivity under Suzuki cross-coupling conditions, affording only small amounts of product, demonstrating that chloro group reactivity is highly scaffold-dependent [2]. The combination of the 2-chloro group with the 4-CF₃ electron-withdrawing substituent in CAS 1093759-86-4 creates a uniquely activated SNAr substrate that is not replicated in analogs lacking either substituent.

Nucleophilic aromatic substitution Buchwald-Hartwig coupling Suzuki coupling Medicinal chemistry diversification

Procurement-Guiding Application Scenarios for 6-Benzyl-2-chloro-4-(trifluoromethyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine (CAS 1093759-86-4)


Late-Stage Diversification Building Block for Kinase-Focused Medicinal Chemistry Libraries

The 2-chloro substituent activated by the 4-trifluoromethyl group enables efficient SNAr and cross-coupling diversification, as demonstrated in pyrido[4,3-d]pyrimidine synthetic sequences (compound 22 → 23 via SNAr with anilines; 23 → 24 via Suzuki coupling with cyclohexene-1-boronic acid) [1]. The 6-benzyl group can be retained as a pharmacophoric element or cleaved via hydrogenolysis (H₂, Pd/C) to generate a free amine for further elaboration [2]. This positions CAS 1093759-86-4 as a strategic late-stage intermediate for generating focused libraries targeting kinases such as ATR, KRAS, or FLT3—provided the intended program explicitly accounts for the scaffold-level potency limitations documented for the pyrido[4,3-d]pyrimidine core in FLT3 inhibition (IC₅₀ > 20 μM) [1].

Regioisomer-Specific SAR Exploration of Pyrido[d]pyrimidine Chemical Space

The documented ~16-fold potency difference between isomeric pyrido[4,3-d]pyrimidine (IC₅₀ = 0.13 nM) and pyrido[3,4-d]pyrimidine (IC₅₀ = 0.008 nM) EGFR inhibitors [3] establishes that regioisomer choice is a first-order determinant of biological activity. CAS 1093759-86-4, as a pyrido[4,3-d]pyrimidine with a unique 2-chloro-4-trifluoromethyl-6-benzyl substitution pattern, enables systematic exploration of structure-activity relationships (SAR) within this specific regioisomeric series. Procurement of this compound alongside its pyrido[3,4-d]pyrimidine regioisomer (CAS 647863-01-2) [4] permits controlled evaluation of how ring fusion geometry impacts target engagement, selectivity, and physicochemical properties within matched molecular pairs studies.

Physicochemical Tool for Investigating CF₃ and N-Benzyl Contributions to Permeability and Metabolic Stability

The presence of both a 4-trifluoromethyl group (calculated logP contribution ≈ +0.88 log units based on the Hansch π constant) [5] and a 6-benzyl group (MW contribution ≈ 90 Da relative to the des-benzyl analog CAS 1211536-64-9) makes CAS 1093759-86-4 a useful tool compound for probing the interplay between lipophilicity, molecular weight, and passive membrane permeability. In tetrahydropyrido[4,3-d]pyrimidine-based ATX inhibitors, N-benzyl substitution was essential for achieving nanomolar potency [6], suggesting that the 6-benzyl group in CAS 1093759-86-4 serves a genuine pharmacophoric role rather than merely a synthetic protecting group function. Procurement for physicochemical profiling studies should be paired with the des-benzyl (CAS 1211536-64-9) and des-CF₃ (CAS 1233932-38-1) analogs as matched controls.

Intermediates for KRAS Inhibitor Development Programs Using Pyrido[4,3-d]pyrimidine Scaffolds

Recent patent literature (US20250034173A1) [2] explicitly claims novel pyrido[4,3-d]pyrimidine compounds as KRAS inhibitors for cancer treatment, with the tetrahydropyrido[4,3-d]pyrimidine core featuring prominently as a synthetic intermediate scaffold. The 2-chloro-4-trifluoromethyl substitution pattern in CAS 1093759-86-4 aligns with the electron-deficient heterocyclic architecture preferred for KRAS-G12D and KRAS-G12C inhibitor binding. The compound's 6-benzyl group provides a synthetic handle that can be removed or retained depending on the target pocket's tolerance for hydrophobic substituents. Procurement for KRAS inhibitor development should be contextualized by the expanding patent landscape around pyrido[4,3-d]pyrimidine-based oncological agents [2].

Quote Request

Request a Quote for 6-benzyl-2-chloro-4-(trifluoromethyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.